

Michler's hydrol CAS number and chemical properties

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Compound of Interest

Compound Name: *4,4'-Bis(dimethylamino)benzhydrol*

Cat. No.: *B085804*

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An In-depth Technical Guide to Michler's Hydrol

An authoritative resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of **4,4'-Bis(dimethylamino)benzhydrol**.

Introduction

Michler's hydrol, systematically named bis[4-(dimethylamino)phenyl]methanol, is an organic compound with significant applications in chemical synthesis and emerging potential in biomedical research. It is a derivative of benzhydrol and is notable as the reduced form of Michler's ketone. Historically, its primary use has been as a precursor in the synthesis of triarylmethane dyes. However, recent studies have highlighted the utility of its derivatives, such as Michler's hydrol blue, as sensitive fluorescent probes for the detection and characterization of amyloid fibrils, which are implicated in various neurodegenerative diseases. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Michler's hydrol, with a focus on providing practical information for laboratory and research settings.

Chemical Properties

Michler's hydrol is a white to slightly yellow crystalline solid. It is soluble in organic solvents such as toluene and ethanol. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
CAS Number	119-58-4	
Molecular Formula	C ₁₇ H ₂₂ N ₂ O	
Molecular Weight	270.37 g/mol	
Melting Point	98-102 °C	
Boiling Point (estimate)	413.48 °C	
Density (estimate)	1.0023 g/cm ³	
pKa (predicted)	14.59 ± 0.20	
Appearance	White to light yellow powder/crystal	
Solubility	Soluble in Toluene	

Spectroscopic Data

The structural characterization of Michler's hydrol is supported by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Michler's hydrol displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the alcohol, C-H stretches of the aromatic rings and methyl groups, and C-N stretches of the dimethylamino groups.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Michler's hydrol.

A summary of the key spectroscopic data is presented in Table 2.

Spectroscopic Data	Key Features
^1H NMR	Signals corresponding to aromatic protons, the methine proton, and the N-methyl protons.
^{13}C NMR	Resonances for the aromatic carbons, the carbinol carbon, and the N-methyl carbons.
IR Spectrum	Characteristic peaks for O-H, aromatic C-H, aliphatic C-H, and C-N stretching vibrations.
Mass Spectrum	Molecular ion peak consistent with the molecular weight of 270.37 g/mol .

Experimental Protocols

Synthesis of Michler's Hydrol

Michler's hydrol is most commonly synthesized by the reduction of Michler's ketone. Two common methods are detailed below.

Method 1: Reduction with Sodium Borohydride

This method involves the reduction of Michler's ketone using sodium borohydride in an alcoholic solvent.

- Materials:
 - Michler's ketone (4,4'-bis(dimethylamino)benzophenone)
 - Ethanol
 - Potassium hydroxide (KOH)
 - Sodium borohydride (NaBH_4)
 - Water

- Procedure:
 - Dissolve Michler's ketone and a catalytic amount of KOH in ethanol with warming.
 - Gradually add sodium borohydride to the solution.
 - Heat the reaction mixture and stir for several hours. Additional portions of sodium borohydride may be added to ensure complete reaction.
 - After the reaction is complete, dilute the mixture with water to precipitate the product.
 - Filter the precipitated Michler's hydrol and wash with water until neutral.
 - The crude product can be recrystallized from a suitable solvent such as methanol or methylcyclohexane to yield pure **4,4'-bis(dimethylamino)benzhydrol**.

Method 2: Reduction with Zinc Dust

This method utilizes zinc dust in an alkaline alcoholic solution to reduce Michler's ketone.

- Materials:
 - Michler's ketone
 - Ethanol (95%)
 - Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
 - Zinc dust
- Procedure:
 - In a round-bottomed flask equipped with a mechanical stirrer, combine Michler's ketone, ethanol, sodium hydroxide, and zinc dust.
 - Stir the mixture; the reaction is typically exothermic and may warm spontaneously.
 - After several hours of stirring, filter the reaction mixture to remove the zinc residue.

- Pour the filtrate into acidified ice water to precipitate the benzhydrol product
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